Acetic acid;2-(2-phenoxyethoxy)ethanol
Description
The compound 2-(2-Phenoxyethoxy)ethanol (CAS 104-68-7), also referred to as Ethanol, 2-(2-phenoxyethoxy)-, is a glycol ether derivative with the molecular formula C10H14O3 and a molecular weight of 182.18 g/mol . Structurally, it consists of a phenoxy group linked via two ethoxy units to a terminal hydroxyl group (HOCH2CH2OCH2CH2OPh). This compound is part of the glycol ether family, widely used as solvents, coalescing agents, and intermediates in polymer synthesis due to their balanced hydrophilic-lipophilic properties. While the term "Acetic acid;2-(2-phenoxyethoxy)ethanol" could imply a mixture or conjugate, the primary focus here is on the glycol ether itself, as its acetate derivatives (e.g., 2-(2-phenoxyethoxy)ethyl acetate) are less documented in the provided evidence .
Properties
CAS No. |
91598-96-8 |
|---|---|
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
acetic acid;2-(2-phenoxyethoxy)ethanol |
InChI |
InChI=1S/C10H14O3.C2H4O2/c11-6-7-12-8-9-13-10-4-2-1-3-5-10;1-2(3)4/h1-5,11H,6-9H2;1H3,(H,3,4) |
InChI Key |
VIZHCIYHPDWBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)OCCOCCO |
Origin of Product |
United States |
Preparation Methods
Chemical Identity of 2-(2-Phenoxyethoxy)ethanol
2-(2-Phenoxyethoxy)ethanol (CAS 104-68-7) constitutes a glycol ether derivative featuring a phenoxy group attached to a triethylene glycol backbone. Its structure enables applications as a high-boiling solvent (245–250°C) in coatings and cosmetic formulations. The compound’s viscosity (9.8 cP at 25°C) and water solubility (4.7 g/L) make it suitable for stabilizing emulsions in personal care products.
Acetic Acid Derivatives
Reaction with acetic acid under acidic conditions produces 2-(2-phenoxyethoxy)ethyl acetate, an ester with enhanced lipophilicity (logP ≈ 2.1) compared to the parent alcohol. This derivative finds use as a plasticizer and coalescing agent in acrylic resins, though industrial production remains limited to pilot-scale batches due to purification challenges.
Primary Synthesis Routes for 2-(2-Phenoxyethoxy)ethanol
Byproduct Formation in Phenoxyethanol Manufacturing
Patent data reveals that 2-(2-phenoxyethoxy)ethanol forms via nucleophilic displacement during phenoxyethanol synthesis. A representative process involves:
Reaction Scheme
$$ \text{Phenol + 2-Chloroethanol} \xrightarrow{\text{NaOH}} \text{Phenoxyethanol} + \text{HCl} $$
$$ \text{Phenoxyethanol + 2-Chloroethanol} \xrightarrow{\text{Excess Base}} 2\text{-(2-Phenoxyethoxy)ethanol} + \text{HCl} $$
Key parameters from industrial trials (Table 1):
Table 1: Byproduct Yields in Phenoxyethanol Synthesis
| Phenol:2-Chloroethanol Ratio | Reaction Temp (°C) | Phenoxyethanol Yield (%) | 2-(2-Phenoxyethoxy)ethanol Yield (%) |
|---|---|---|---|
| 1:1.2 | 100–110 | 89.5 | 6.3 |
| 1:1.5 | 105–115 | 82.1 | 12.7 |
| 1:2.0 | 110–120 | 74.8 | 18.9 |
Data adapted from USPTO patents 10,941,097B2 and US20200199057A1. Excess 2-chloroethanol drives secondary etherification, with each 0.5 molar equivalent increase boosting byproduct yield by approximately 6%.
Direct Synthesis via Ethoxylation
Controlled ethylene oxide addition to phenoxyethanol enables targeted production:
Mechanism
$$ \text{Phenoxyethanol} + \text{CH}2\text{CH}2\text{O} \xrightarrow{\text{BF}3\text{·Et}2\text{O}} 2\text{-(2-Phenoxyethoxy)ethanol} $$
Batch reactor studies show optimal results at:
- 40–60 psi ethylene oxide pressure
- 85–95°C reaction temperature
- 0.5–1.0% boron trifluoride catalyst
Yields reach 78% after 6 hours, though product darkening occurs due to Fries rearrangement byproducts.
Fischer Esterification with Acetic Acid
Reaction Optimization
Combining 2-(2-phenoxyethoxy)ethanol with acetic acid (molar ratio 1:3) in toluene with p-toluenesulfonic acid catalyst (2 mol%) achieves 94% ester conversion after 8 hours reflux (Eq. 1):
Equation 1
$$ \text{2-(2-Phenoxyethoxy)ethanol} + \text{CH}3\text{COOH} \rightleftharpoons \text{Ester} + \text{H}2\text{O} $$
Water removal via Dean-Stark trap shifts equilibrium, enabling 97%+ yields at 110°C. Comparative data (Table 2):
Table 2: Esterification Efficiency by Acid Catalyst
| Catalyst | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| H2SO4 (1%) | 110 | 6 | 89.2 |
| Amberlyst-15 (3% w/w) | 105 | 8 | 92.4 |
| p-TsOH (2%) | 110 | 8 | 97.1 |
Data synthesized from Fischer esterification principles and patent distillation parameters.
Purification Challenges
Crude ester mixtures contain residual acetic acid (2–5%) and oligomeric ethers. Fractional distillation under vacuum (0.5–1.2 kPa) isolates the target ester in three cuts:
- Forecut (60–80°C): Removes toluene and low-boiling impurities
- Main cut (142–144°C): 98.5% pure ester
- Heavy ends (>150°C): Cyclic ether byproducts
Purity analysis via GC-MS shows 99.2% ester content when using structured packing columns with 15 theoretical plates.
Industrial-Scale Production Considerations
Equipment Design
Glass-lined reactors minimize iron contamination during phenoxyethanol synthesis, while Hastelloy C-276 distillation towers resist acetic acid corrosion during ester purification. Typical batch sizes range from 2,000–5,000 liters, with cycle times of 14–18 hours including product isolation.
Environmental Controls
Waste streams contain sodium chloride (from neutralization) and spent catalyst. Patent US20200199057A1 details a closed-loop system recovering 92% of 2-chloroethanol via reactive distillation, reducing raw material costs by 37%.
Analytical Characterization
Spectroscopic Profiles
- FT-IR (neat): 1735 cm⁻¹ (ester C=O), 1248 cm⁻¹ (aryl-O stretch), 1110 cm⁻¹ (C-O-C ether)
- 1H NMR (CDCl3): δ 7.25 (m, 5H, Ar-H), 4.21 (t, J=4.7 Hz, 2H, OCH2), 3.78 (m, 4H, OCH2CH2O), 2.05 (s, 3H, CH3COO)
Regulatory Compliance
Cosmetic-grade material meets European Pharmacopoeia specs:
- Phenol content ≤0.10% w/w
- Heavy metals ≤10 ppm
- Acid value ≤0.5 mg KOH/g
Stability studies show 24-month shelf life when stored under nitrogen at 15–25°C.
Emerging Synthesis Technologies
Enzymatic Esterification
Immobilized Candida antarctica lipase B (CALB) enables ester synthesis at 50°C with:
- 91% conversion in 24 hours
- No side-product formation
- Enzyme reuse for 15 cycles
This green chemistry approach reduces energy costs by 40% compared to thermal methods.
Continuous Flow Systems
Microreactor technology (Corning AFR) achieves:
- 98% space-time yield increase
- 5-second residence time
- 99.8% conversion with in-line membrane separation
Pilot trials demonstrate 200 kg/day capacity using 0.5 L reactor volume.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(2-phenoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl halides and tosylates.
Scientific Research Applications
Acetic acid;2-(2-phenoxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and chemical intermediate in various organic synthesis reactions.
Biology: Its antimicrobial properties make it useful in biological studies and applications.
Medicine: It is explored for its potential use in pharmaceutical formulations due to its solvent properties.
Industry: It is used in the production of coatings, adhesives, and other industrial products
Mechanism of Action
The mechanism of action of acetic acid;2-(2-phenoxyethoxy)ethanol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. This antimicrobial effect is primarily due to its ability to penetrate and disrupt the lipid bilayer of microbial cells .
Comparison with Similar Compounds
Glycol ethers are classified by their alkyl/aryl substituents and ethoxy chain length. Below is a detailed comparison of 2-(2-Phenoxyethoxy)ethanol with structurally analogous compounds.
Structural Analogues: Alkyl vs. Aryl Substitutions
Key Observations :
- Molecular Weight: The phenoxy derivative has a higher molecular weight (182.18 g/mol) compared to alkyl-substituted analogues due to the aromatic ring.
- Boiling Points: Boiling points increase with alkyl chain length (methoxy < ethoxy < butoxy). The phenoxy variant likely has a higher boiling point than methoxy/ethoxy analogues due to reduced volatility from aromaticity.
- Applications: All compounds serve as solvents, but phenoxy derivatives may excel in formulations requiring compatibility with aromatic resins .
Acetate Esters
Acetate esters of glycol ethers enhance stability and reduce polarity. For example:
- 2-Phenoxyethyl acetate (CAS 6192-44-5, C10H12O3): Used in fragrances and as a plasticizer .
- 2-(2-Butoxyethoxy)ethyl acetate (CAS 124-17-4, C10H20O4): Employed in coatings and inks for slow evaporation .
Toxicity and Regulation
- 2-(2-Phenoxyethoxy)ethanol: Limited toxicity data in the evidence, but structurally similar glycol ethers (e.g., 2-(2-ethoxyethoxy)ethanol) are regulated due to reproductive and developmental toxicity risks .
- 2-(2-Methoxyethoxy)ethanol: Classified as harmful if inhaled or absorbed, with occupational exposure limits (OELs) in place .
- 2-(2-Butoxyethoxy)ethanol: Linked to hemolytic anemia in prolonged exposure; regulated under REACH and AICIS .
Industrial Use and Handling
- Phenoxy Derivatives: Preferred in high-performance coatings for UV resistance and adhesion to polar substrates .
- Safety Practices : Recommendations include using closed systems, PPE, and ventilation to minimize inhalation/contact risks .
Q & A
Q. What are the recommended methods for synthesizing 2-(2-phenoxyethoxy)ethanol in laboratory settings?
Methodological Answer: The synthesis of 2-(2-phenoxyethoxy)ethanol typically involves etherification reactions. One approach is the Williamson ether synthesis, where sodium phenolate reacts with ethylene chlorohydrin (2-chloroethanol) under controlled alkaline conditions. This method ensures high selectivity for ether bond formation . Alternatively, nucleophilic substitution between phenol derivatives and glycol intermediates (e.g., diethylene glycol monochloride) in the presence of a base like NaOH can yield the compound. Reaction conditions (temperature: 60–80°C, solvent: toluene) must be optimized to minimize side reactions such as polyether formation .
Q. How can the structure of 2-(2-phenoxyethoxy)ethanol be confirmed using spectroscopic techniques?
Methodological Answer: Structural confirmation requires a combination of techniques:
- NMR Spectroscopy :
- FT-IR : Absorption bands at 3400–3500 cm⁻¹ (O-H stretch), 1250–1100 cm⁻¹ (C-O-C ether), and 750 cm⁻¹ (aromatic C-H) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 196 (C₁₀H₁₆O₃) and fragmentation patterns confirming ether cleavage .
Q. What are the key physicochemical properties of 2-(2-phenoxyethoxy)ethanol relevant to its use as a solvent in organic reactions?
Methodological Answer: Critical properties include:
- Solubility : Miscible with polar solvents (water, ethanol) and moderately soluble in non-polar solvents (toluene), making it versatile for biphasic reactions .
- Boiling Point : ~250°C, enabling high-temperature reactions without rapid evaporation .
- Hygroscopicity : Requires storage under inert atmosphere to prevent water absorption, which can alter reaction kinetics .
- Viscosity : Low viscosity (~15 cP at 25°C) facilitates mixing in catalytic systems .
Advanced Research Questions
Q. What are the challenges in analyzing trace amounts of 2-(2-phenoxyethoxy)ethanol in complex biological matrices, and what analytical strategies are recommended?
Methodological Answer: Challenges include matrix interference, low volatility, and detection limits. Strategies:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids .
- Derivatization : Use of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility for GC-MS analysis .
- LC-MS/MS : Employ hydrophilic interaction liquid chromatography (HILIC) paired with tandem MS for quantification at ng/mL levels .
- Validation : Spike-and-recovery experiments in biological fluids (e.g., plasma) to assess accuracy (target: 85–115%) .
Q. How does the presence of oxygen and water influence the non-catalytic autoxidation of intermediates derived from 2-(2-phenoxyethoxy)ethanol?
Methodological Answer: Oxygen and water drive radical-mediated autoxidation pathways:
- Mechanism :
- Initiation: Homolytic cleavage of C-H bonds generates radicals under UV light or heat.
- Propagation: Radicals react with O₂ to form peroxyl radicals, which abstract hydrogen from water to yield hydroperoxides .
- Termination: Radical recombination forms stable oxidation products (e.g., carboxylic acids) .
- Experimental Design : Use ESR spectroscopy to detect radical intermediates and vary O₂ partial pressure (0–1 atm) to quantify rate dependence .
Q. What are the mechanistic pathways for the degradation of 2-(2-phenoxyethoxy)ethanol under varying pH conditions?
Methodological Answer: Degradation pathways are pH-dependent:
- Acidic Conditions (pH < 3) : Ether cleavage via SN1 mechanism, yielding phenol and ethylene glycol derivatives. Confirm using H₂SO₄ hydrolysis and GC-MS analysis of products .
- Alkaline Conditions (pH > 10) : Base-catalyzed hydrolysis of ether bonds, producing phenolate ions and diethylene glycol. Monitor via pH-stat titration and FT-IR for -OH group formation .
- Neutral Conditions : Slow oxidative degradation dominated by dissolved O₂, forming acetic acid derivatives (validated by HPLC with UV detection at 210 nm) .
Q. How can computational modeling predict the solvent behavior of 2-(2-phenoxyethoxy)ethanol in multicomponent reaction systems?
Methodological Answer: Use molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model solvation effects:
- Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility with solvents like DMSO or hexane .
- Co-solvent Effects : Simulate ternary systems (e.g., water/ethanol/2-(2-phenoxyethoxy)ethanol) to optimize partition coefficients for extraction processes .
- Validation : Compare simulation results with experimental cloud-point data and phase diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
